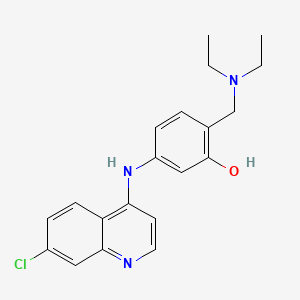
Isoquine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イソキンは、よく知られている抗マラリア薬であるアモジアキンの異性体アナログです。イソキンは、特にクロロキン耐性株のマラリア原虫を標的とした、マラリア治療のための第2世代のリード化合物として開発されました。 それは、無顆粒球症や肝臓の損傷などの副作用を引き起こす可能性のあるアモジアキンよりも、潜在的に安全な代替薬とみなされています .
準備方法
イソキンは、2段階のマンニッヒ反応によって合成できます。このプロセスには、1級アミンをホルムアルデヒドとケトンまたはアルデヒドと縮合させて、β-アミノケトンまたはβ-アミノアルデヒドを生成することが含まれます。 この方法はシンプルでコスト効率が高いため、工業生産に適しています .
化学反応の分析
科学的研究の応用
Pharmacological Profile
Isoquine has demonstrated potent antimalarial activity in vitro and in vivo. Key findings include:
- In Vitro Activity : this compound exhibits strong inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Its IC50 values are reported to be around 6.01 nM against the K1 strain, indicating high potency .
- In Vivo Efficacy : The compound has shown excellent oral bioavailability with effective doses (ED50) ranging from 1.6 to 3.7 mg/kg against P. yoelii NS strain, outperforming amodiaquine which has higher required doses .
Comparative Safety Profile
One of the significant advantages of this compound over other antimalarials like amodiaquine is its safety profile:
- This compound does not produce hepatotoxic or hematotoxic metabolites, which are common side effects associated with amodiaquine due to cytochrome P450-mediated metabolism. Instead, this compound undergoes glucuronidation for clearance, minimizing toxicity risks .
Table 1: Comparative Efficacy and Safety of this compound and Other Antimalarials
| Compound | IC50 (nM) | ED50 (mg/kg) | Toxicity Profile |
|---|---|---|---|
| This compound | 6.01 | 1.6 - 3.7 | Low toxicity; no toxic metabolites |
| Amodiaquine | Varies | 7.4 - 9.0 | Hepatotoxic and hematotoxic |
| Chloroquine | Varies | Not specified | Resistance issues |
| Piperaquine | Varies | Not specified | Long half-life; resistance issues |
Case Study: Clinical Trials and Partnerships
This compound has been part of collaborative research efforts led by institutions such as the University of Liverpool and Medicines for Malaria Venture (MMV). These projects aim to evaluate this compound's efficacy in combination therapies to combat drug resistance effectively while ensuring patient safety .
作用機序
イソキンは、マラリア原虫のヘム解毒経路を阻害することにより、抗マラリア効果を発揮します。この薬は、原虫の消化液胞の酸性環境内でプロトン化され、その蓄積とそれに続くヘム重合の阻害につながります。 これにより、毒性の高いヘムが蓄積し、最終的に原虫が死滅します .
類似化合物との比較
イソキンは、クロロキンやアモジアキンなどの他の4-アミノキノリン系抗マラリア薬と比較されます。アモジアキンとは異なり、イソキンは肝毒性および血液毒性のある活性代謝物を生成しないため、より安全な代替薬となっています。その他の類似の化合物には、tert-ブチル-イソキン、ピロナルジン、ピペラキン、ナフトキンなどがあります。 これらの化合物は、有効性と安全性のプロファイルが異なり、イソキンは毒性の低さが注目されています .
特性
分子式 |
C20H22ClN3O |
|---|---|
分子量 |
355.9 g/mol |
IUPAC名 |
5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) |
InChIキー |
QGFYFOHMBDMGBZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
同義語 |
5-(7-chloroquinolin-4-ylamino)-2-diethylaminomethylphenol ISQ1 cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















